molecular formula C18H22N4O3 B2618951 (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415518-28-2

(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone

Cat. No. B2618951
CAS RN: 2415518-28-2
M. Wt: 342.399
InChI Key: FYTQWCQRCSCGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone, also known as MPMP, is a small molecule inhibitor of the protein kinase B-Raf. The protein kinase B-Raf is a key component in the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. MPMP has been studied for its potential use in cancer treatment, as well as other diseases related to abnormal cell growth and proliferation.

Mechanism of Action

(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone inhibits the activity of B-Raf, a protein kinase that is involved in the MAPK pathway. The MAPK pathway is activated by various stimuli, such as growth factors, and is involved in cell proliferation, differentiation, and survival. Abnormal activation of the MAPK pathway has been linked to several diseases, including cancer. By inhibiting B-Raf, (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone blocks the activation of the MAPK pathway, leading to inhibition of cell proliferation and induction of cell death.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of B-Raf, (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to induce apoptosis (cell death) in cancer cells. (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical step in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone in lab experiments is its specificity for B-Raf. (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to inhibit B-Raf with high selectivity, which reduces the risk of off-target effects. However, one limitation of using (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone. One area of interest is the development of more potent and selective inhibitors of B-Raf. Another area of interest is the combination of (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone with other cancer therapies, such as chemotherapy and immunotherapy. Finally, the use of (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone in other diseases related to abnormal cell growth and proliferation, such as autoimmune diseases and cardiovascular diseases, is an area of potential research.

Synthesis Methods

The synthesis of (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone involves several steps, including the reaction of 4-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting compound with 6-methoxypyrimidin-4-amine. The final step involves the reaction of the resulting compound with 4-bromo-2-chloroacetophenone. The synthesis of (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been described in detail in several research articles.

Scientific Research Applications

(4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been studied extensively for its potential use in cancer treatment. Several studies have shown that (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone inhibits the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies. (4-Methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to be effective against several types of cancer, including melanoma, lung cancer, and pancreatic cancer.

properties

IUPAC Name

(4-methoxyphenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-5-3-13(4-6-15)18(23)22-9-7-14(8-10-22)21-16-11-17(25-2)20-12-19-16/h3-6,11-12,14H,7-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQWCQRCSCGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine

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